3-((Methylamino)methyl)-1,2,4-oxadiazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Methylamino)methyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylamino)methyl)-1,2,4-oxadiazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a methylamino group and a nitrile oxide. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Methylamino)methyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups
Scientific Research Applications
3-((Methylamino)methyl)-1,2,4-oxadiazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-((Methylamino)methyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: An aliphatic amine with stimulant properties.
N-Methyl-3-aminopropyltrimethoxysilane: An organosilane compound used in various industrial applications .
Uniqueness
3-((Methylamino)methyl)-1,2,4-oxadiazol-5-ol is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3-(methylaminomethyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C4H7N3O2/c1-5-2-3-6-4(8)9-7-3/h5H,2H2,1H3,(H,6,7,8) |
InChI Key |
ZZLGCJFHPBHNHV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NOC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.